molecular formula C5H6Cl2F3N3 B8088394 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine hydrochloride

4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine hydrochloride

Cat. No. B8088394
M. Wt: 236.02 g/mol
InChI Key: WQDHZFGBMRSNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine hydrochloride is a useful research compound. Its molecular formula is C5H6Cl2F3N3 and its molecular weight is 236.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine hydrochloride involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,2,2-trifluoroethylamine to form 4-chloro-3-nitrobenzamide. This intermediate is then reduced to 4-chloro-3-aminobenzamide, which is subsequently reacted with hydrazine hydrate to form 4-chloro-1H-pyrazol-3-amine. Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt of the desired compound.

Starting Materials
4-chloro-3-nitrobenzoic acid, 2,2,2-trifluoroethylamine, hydrazine hydrate, hydrochloric acid

Reaction
Step 1: 4-chloro-3-nitrobenzoic acid is reacted with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as EDCI or DCC to form 4-chloro-3-nitrobenzamide., Step 2: The nitro group in 4-chloro-3-nitrobenzamide is reduced to an amine group using a reducing agent such as iron powder or tin(II) chloride to form 4-chloro-3-aminobenzamide., Step 3: 4-chloro-3-aminobenzamide is reacted with hydrazine hydrate in the presence of a base such as sodium acetate to form 4-chloro-1H-pyrazol-3-amine., Step 4: The product from step 3 is treated with hydrochloric acid to obtain the hydrochloride salt of 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine.

properties

IUPAC Name

4-chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF3N3.ClH/c6-3-1-12(11-4(3)10)2-5(7,8)9;/h1H,2H2,(H2,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDHZFGBMRSNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine hydrochloride

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